molecular formula C14H9ClFN B158768 2-(3-Chloro-4-fluorophenyl)indole CAS No. 1868-88-8

2-(3-Chloro-4-fluorophenyl)indole

Cat. No.: B158768
CAS No.: 1868-88-8
M. Wt: 245.68 g/mol
InChI Key: QNYJRNHACDLRSI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .

Another approach involves the use of classical indole synthesis methods, such as the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the chloro and fluoro substituents, which can result in different biological activities.

    3-Chloroindole: Contains only the chloro substituent, which may influence its reactivity and biological properties.

    4-Fluoroindole:

Uniqueness

2-(3-Chloro-4-fluorophenyl)indole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds without these substituents .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYJRNHACDLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371454
Record name 2-(3-Chloro-4-fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868-88-8
Record name 2-(3-Chloro-4-fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1868-88-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2-(3-chloro-4-fluorophenyl)indole reacts with dichlorocarbene in the presence of a phase transfer catalyst?

A1: The research paper [] describes how this compound undergoes a fascinating ring transformation when treated with dichlorocarbene generated in situ from aqueous KOH and chloroform, using tetrabutylammonium hydrogen sulphate as a phase transfer catalyst. Instead of the expected ring expansion to form a quinoline derivative analogous to other indole substrates, this specific reaction yields 3-chloro-4-[2,2-dichloro-3-oxiranyl]-2-(3-chloro-4-fluorophenyl)quinoline (4). This suggests the reaction proceeds through an alternative pathway, possibly involving the formation of an epoxide intermediate.

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